4-methyl-3-oxopiperazine-1-carbonitrile
Description
4-Methyl-3-oxopiperazine-1-carbonitrile (C₆H₉N₃O) is a heterocyclic compound featuring a piperazine ring substituted with a methyl group at position 4, a ketone at position 3, and a nitrile group at position 1 (Figure 1). Its SMILES notation is CN1CCN(CC1=O)C#N, and its InChIKey is CCJTVMMVCCNBJG-UHFFFAOYSA-N . The nitrile and ketone groups render it reactive in nucleophilic and cyclization reactions, making it a versatile intermediate in medicinal and organic chemistry.
Properties
CAS No. |
1566723-86-1 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-methyl-3-oxopiperazine-1-carbonitrile |
InChI |
InChI=1S/C6H9N3O/c1-8-2-3-9(5-7)4-6(8)10/h2-4H2,1H3 |
InChI Key |
CCJTVMMVCCNBJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Approaches via Diamine Condensation
A common strategy for piperazinones involves cyclizing diamines with carbonyl-containing reagents. For example, 1,2-diaminoethane derivatives can react with α-keto nitriles to form the piperazine ring.
Hypothetical Pathway :
-
Methylation of 1,2-diaminoethane with methyl iodide yields N,N'-dimethyl-1,2-diaminoethane .
-
Condensation with cyanoacetyl chloride introduces the cyano and ketone groups simultaneously.
-
Intramolecular cyclization under basic conditions (e.g., K₂CO₃) forms the piperazinone core.
This method parallels the synthesis of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, where cyclization is achieved using Boc-protected intermediates.
Functionalization of Pre-Formed Piperazinones
Modifying existing piperazinones offers a more direct route. For instance, 3-oxopiperazine-1-carbonitrile can be methylated at position 4 using methyl triflate.
Key Considerations :
-
Base selection : Strong bases like LDA ensure deprotonation at the correct position.
-
Solvent polarity : Non-polar solvents (e.g., toluene) minimize side reactions.
A related approach is documented in US6603003B2, where piperazine derivatives are alkylated using methyl halides in the presence of phase-transfer catalysts.
Cyanative Methods Using Nucleophilic Substitution
Cyanogen Bromide-Mediated Cyanation
Introducing the cyano group via nucleophilic substitution is feasible at the piperazine nitrogen. For example:
-
4-Methyl-3-oxopiperazine is treated with cyanogen bromide (BrCN) in anhydrous THF.
-
The reaction proceeds via an SN2 mechanism , displacing bromide with the cyano group.
Optimization Parameters :
Metal-Catalyzed Cyanation
Palladium-catalyzed cyanation, widely used in aryl halide functionalization, could be adapted for heterocycles. However, the electron-deficient nature of the piperazinone ring may require tailored ligands.
Proposed Protocol :
-
4-Methyl-3-oxopiperazine-1-bromide is reacted with Zn(CN)₂ under Pd(PPh₃)₄ catalysis.
-
Microwave irradiation (100°C, 30 min) enhances reaction efficiency.
Oxidation and Protective Group Strategies
Ketone Formation via Oxidation
The 3-oxo group can be introduced by oxidizing a secondary alcohol precursor. For example:
-
4-Methylpiperazine-3-ol-1-carbonitrile is oxidized with Jones reagent (CrO₃/H₂SO₄) .
-
Selective oxidation at position 3 is achieved by steric hindrance from the methyl group.
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes chromium byproducts.
Boc-Protected Intermediates
Using tert-butoxycarbonyl (Boc) groups prevents undesired N-alkylation during methylation:
-
Boc-protected piperazine-1-carbonitrile is methylated at position 4.
-
Deprotection with TFA yields the free amine, followed by oxidation to the ketone.
Comparative Analysis of Synthetic Methods
Trade-offs :
-
Diamine condensation offers simplicity but moderate yields.
-
Cyanogen bromide provides high purity but requires handling toxic reagents.
-
Pd catalysis is efficient but cost-prohibitive for large-scale synthesis.
Industrial-Scale Considerations
Chemical Reactions Analysis
Acylation Reactions
The secondary amine in the piperazine ring can undergo acylation. While the 3-oxo and 4-methyl groups influence steric and electronic effects, the remaining NH site (positions adjacent to the carbonyl) reacts with acylating agents.
| Reagent | Conditions | Product Formed | Notes |
|---|---|---|---|
| Acetyl chloride | Anhydrous DCM, 0–25°C | N-Acetyl derivative | Requires base (e.g., Et₃N) |
| Benzoyl chloride | THF, reflux | N-Benzoylpiperazine analog | Moderate yields expected |
Alkylation Reactions
Alkylation typically targets the piperazine NH group, though steric hindrance from the 4-methyl group may reduce reactivity compared to unsubstituted piperazines.
| Reagent | Conditions | Product Formed |
|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 50°C | N-Methylated derivative |
| Ethyl bromoacetate | MeCN, DIEA, RT | N-(Ethoxycarbonylmethyl) derivative |
Mechanism: Nucleophilic substitution (SN2) at the alkyl halide, facilitated by the lone pair on the piperazine nitrogen .
Nitrile Group Reactivity
The carbonitrile group participates in hydrolysis and reduction:
Hydrolysis
| Conditions | Product Formed |
|---|---|
| H₂SO₄ (20%), reflux | 4-Methyl-3-oxopiperazine-1-carboxamide |
| NaOH (aq), H₂O₂, 100°C | 4-Methyl-3-oxopiperazine-1-carboxylic acid |
Kinetics: Acidic conditions favor carboxamide formation, while alkaline conditions yield carboxylic acids.
Reduction
| Reagent | Conditions | Product Formed |
|---|---|---|
| LiAlH₄, THF | 0°C to reflux | 4-Methyl-3-oxopiperazine-1-aminomethyl |
| H₂, Raney Ni | EtOH, 50°C, 5 atm | Primary amine derivative |
Oxidation of the Piperazine Ring
The 3-oxo group stabilizes the ring but does not preclude further oxidation.
| Reagent | Conditions | Product Formed |
|---|---|---|
| KMnO₄, H₂O, Δ | Acidic conditions | Ring-opened dicarboxylic acid |
| mCPBA, CH₂Cl₂ | 0°C to RT | N-Oxide derivative |
Mechanistic Insight: Oxidation at the nitrogen adjacent to
Scientific Research Applications
Scientific Research Applications
4-Methyl-3-oxopiperazine-1-carbonitrile has several key applications:
Medicinal Chemistry
This compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact with biological targets effectively, making it a candidate for drug development .
Research indicates potential antimicrobial and anticancer properties of this compound. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines .
Agrochemical Development
The compound is utilized in the synthesis of agrochemicals, including herbicides and insecticides, due to its reactive functional groups that facilitate the formation of biologically active molecules.
Polymer Chemistry
In polymer chemistry, it is employed to modify polymers, introducing functional groups that enhance material properties, which can be crucial for developing advanced materials with specific characteristics.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of derivatives of this compound against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting a pathway for developing new cancer therapies.
Case Study 2: Antimicrobial Properties
Another research focused on synthesizing new derivatives from this compound to evaluate their antimicrobial effectiveness against various bacteria and fungi. The derivatives showed promising results, highlighting their potential use in treating infections.
Mechanism of Action
The mechanism of action of 4-methyl-3-oxopiperazine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
Table 1 highlights key structural differences and similarities between 4-methyl-3-oxopiperazine-1-carbonitrile and related compounds.
Key Observations :
- Core Heterocycles: While the target compound is based on a piperazine ring, others incorporate pyridine (), naphthyridine (), or quinolone () cores. These variations influence electronic properties and binding interactions in biological systems.
- Functional Groups : The nitrile group is a common feature, but additional substituents (e.g., phenyl, thiophene, or chloropropoxy groups) enhance hydrophobicity or modulate pharmacological activity.
Key Observations :
Key Observations :
- Structural-Activity Relationship (SAR) : The piperazine ring enhances solubility and receptor binding, while aromatic substituents (e.g., thiophene in ) improve target affinity.
Physical and Chemical Properties
Limited data are available for direct comparisons, but crystallographic studies (e.g., ) used SHELX software for structure refinement , highlighting the role of computational tools in characterizing these compounds.
Biological Activity
4-Methyl-3-oxopiperazine-1-carbonitrile (CAS No. 1566723-86-1) is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that contribute to various biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. It has been shown to act as an inhibitor of certain enzymes related to DNA replication and protein synthesis, which can lead to significant biological effects such as antimicrobial and anticancer activities .
Biological Activities
Recent studies have highlighted several key areas where this compound exhibits biological activity:
1. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, potentially making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth .
2. Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit specific signaling pathways associated with tumor growth has been a focus of ongoing research .
3. Neuroprotective Effects
Preliminary findings suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
A selection of case studies illustrates the diverse applications and biological activities of this compound:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy against Escherichia coli, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial potential compared to standard antibiotics .
Case Study 2: Anticancer Activity
In cancer cell line assays, the compound showed IC50 values ranging from 10 to 20 µM against various cancer types, indicating its potential as a chemotherapeutic agent. The study highlighted its role in inducing cell cycle arrest and apoptosis through caspase activation pathways .
Comparison with Similar Compounds
The unique structure of this compound allows for comparison with other piperazine derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| 4-Methylpiperazine | Limited antimicrobial activity | Lacks carbonitrile group |
| 3-Oxopiperazine | Moderate anticancer properties | Structural variations affect activity |
| 4-Methyl-3-Oxopiperidine | Reduced efficacy in comparison | Altered functional groups influence action |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-3-oxopiperazine-1-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of piperazine-carbonitrile derivatives typically involves cyclocondensation reactions. For example, intermediates like 4-(2-hydroxyethyl)piperazine derivatives can be functionalized via nucleophilic substitution or oxidation-reduction sequences . Key parameters include:
- Temperature control : Elevated temperatures (80–120°C) promote ring closure but may increase side-product formation.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) optimize nitrile group incorporation .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving reaction homogeneity .
- Validation : Purity is confirmed via HPLC (>95%) and NMR (absence of extraneous peaks in - and -NMR spectra) .
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?
- Methodological Answer :
- NMR : The nitrile group () appears as a singlet at ~110–120 ppm in -NMR. Piperazine ring protons resonate as multiplets at δ 2.5–4.0 ppm in -NMR, with splitting patterns revealing substituent positions .
- IR : A sharp peak at ~2200–2250 cm confirms the nitrile group. The carbonyl (3-oxo group) absorbs at ~1650–1750 cm .
- Cross-verification : Compare experimental data with computed spectra (DFT/B3LYP/6-31G**) to resolve ambiguities .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound, particularly regarding ring puckering and substituent orientation?
- Methodological Answer :
- X-ray diffraction (XRD) : Use SHELXL for refinement, applying restraints for disordered atoms (e.g., methyl groups). The Cremer-Pople puckering parameters quantify non-planarity of the piperazine ring .
- Phase annealing : Implement SHELXE for phase optimization in low-resolution datasets, reducing -factor errors (<5%) .
- Case study : For analogous compounds, puckering amplitudes () of 0.3–0.5 Å and phase angles () of 20–40° indicate envelope conformations .
Q. How do electronic effects of the nitrile and oxo groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Nitrile group : The electron-withdrawing nature ( effect) activates adjacent carbons for nucleophilic attack. For example, substitution at the 1-position (carbonitrile) proceeds via SN2 mechanisms in polar solvents .
- 3-Oxo group : Stabilizes enolate intermediates, enabling regioselective alkylation at the 4-methyl position .
- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates and optimize conditions for desired products .
Q. How should researchers address contradictions between computational predictions and experimental data (e.g., bond lengths, reaction yields)?
- Methodological Answer :
- Error source analysis : Compare DFT-optimized geometries (e.g., Gaussian 16) with XRD data. Discrepancies >0.05 Å in bond lengths may indicate basis set limitations or solvent effects .
- Yield optimization : Use design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). For example, a Plackett-Burman design can isolate factors causing yield deviations >10% .
- Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo, ensuring reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
